

(-)-Dihydrocarveol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B3028896

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrocarveol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including those of the *Mentha* species. It is a stereoisomer of dihydrocarveol and is recognized for its characteristic minty and spicy aroma. Beyond its use in the flavor and fragrance industry, **(-)-Dihydrocarveol** has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on **(-)-Dihydrocarveol**, focusing on its chemical and physical properties, synthesis, and biological activities, including its antimicrobial, anti-inflammatory, insecticidal, and neuroprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes through diagrams.

Chemical and Physical Properties

(-)-Dihydrocarveol is a monocyclic monoterpenoid with the chemical formula $C_{10}H_{18}O$. Its chemical structure consists of a cyclohexane ring substituted with a hydroxyl group, a methyl group, and an isopropenyl group. The specific stereochemistry of **(-)-Dihydrocarveol** is (1R,2R,4R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O	[1][2]
Molecular Weight	154.25 g/mol	[1][2]
Appearance	Colorless liquid	[3]
Odor	Anise and green-like	[3]
Density	0.926 g/mL at 20 °C	[2]
Boiling Point	224-225 °C	[4]
Flash Point	90 °C	[5]
Refractive Index	n ₂₀ /D 1.476	[5]
Optical Activity	[α] ₂₀ /D -20±1°, neat	[5]

Synthesis of (-)-Dihydrocarveol

A common and effective method for the synthesis of **(-)-Dihydrocarveol** is the stereoselective reduction of (-)-carvone, a readily available natural product. The use of sodium borohydride (NaBH₄) in a suitable solvent is a widely employed method for this transformation.

Experimental Protocol: Reduction of (-)-Carvone to (-)-Dihydrocarveol

Objective: To synthesize **(-)-Dihydrocarveol** by the reduction of (-)-carvone using sodium borohydride.

Materials:

- (-)-Carvone
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Diethyl ether (Et₂O)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

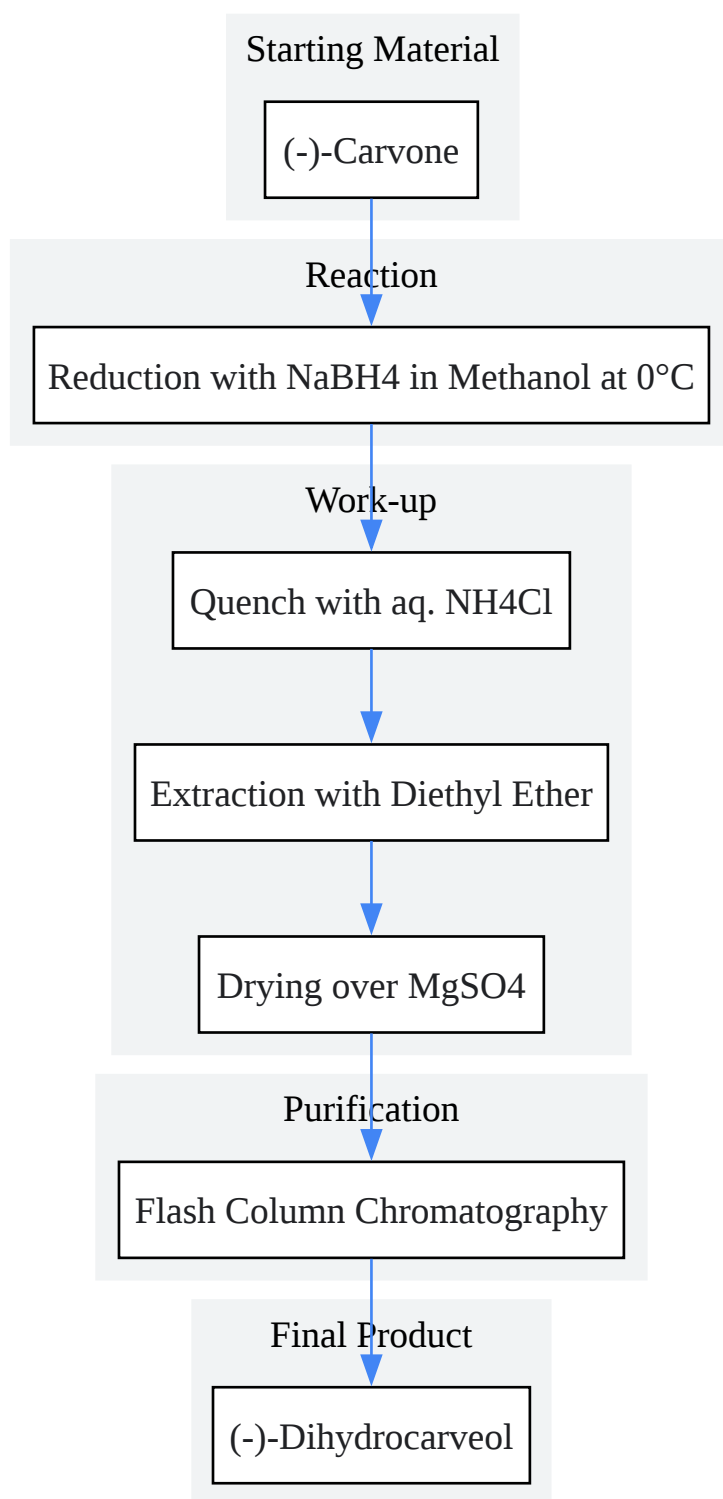
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve (-)-carvone (1 equivalent) in methanol at 0 °C (ice bath).
- Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure **(-)-Dihydrocarveol**.

Expected Yield: The yield for this reaction is typically high, often exceeding 90%.

Synthesis Workflow



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Caption: Synthetic workflow for the preparation of **(-)-Dihydrocarveol** from (-)-carvone.

Biological Activities

(-)-Dihydrocarveol exhibits a range of biological activities that are of interest to the pharmaceutical and agricultural industries.

Antimicrobial Activity

(-)-Dihydrocarveol has demonstrated activity against various microorganisms, including bacteria and fungi. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for the (-)-enantiomer are not extensively reported in the readily available literature. The antimicrobial efficacy of essential oils containing dihydrocarveol suggests its contribution to the overall effect. Further research is needed to establish a comprehensive antimicrobial profile of pure **(-)-Dihydrocarveol**.

Anti-inflammatory Activity

(-)-Dihydrocarveol has been investigated for its anti-inflammatory properties. A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The inhibition of NO production is a common assay to screen for potential anti-inflammatory agents. While specific IC50 values for **(-)-Dihydrocarveol** are not consistently reported in the literature, the general class of monoterpenoids has shown promise in this area.

Objective: To evaluate the inhibitory effect of **(-)-Dihydrocarveol** on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

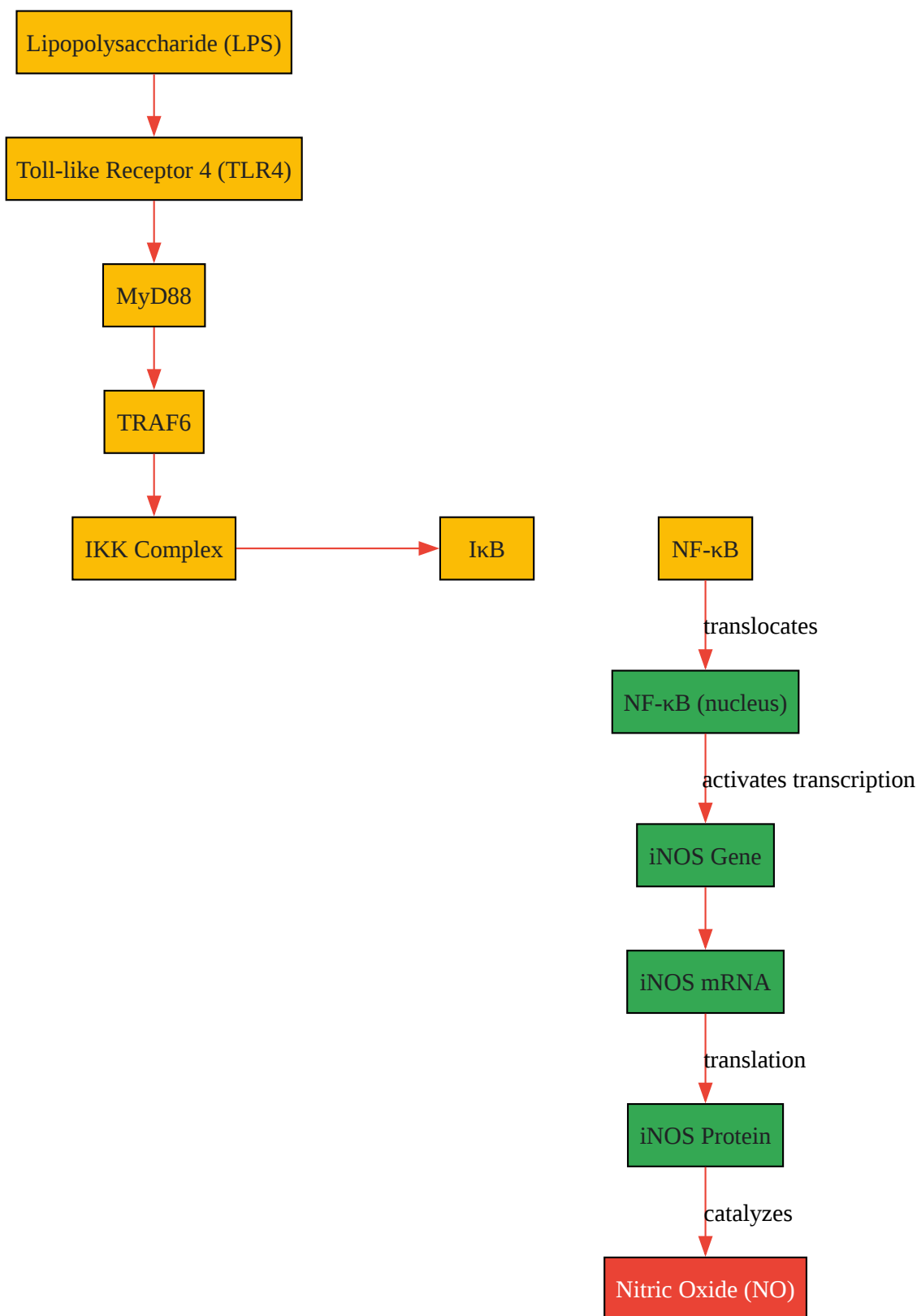
- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli

- **(-)-Dihydrocarveol**
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO_2) standard
- 96-well cell culture plates
- CO_2 incubator

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO_2 incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere for 24 hours.
- Treatment: Pre-treat the cells with various concentrations of **(-)-Dihydrocarveol** (e.g., 1, 10, 50, 100 μM) for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours. A negative control (cells with media only) and a positive control (cells with LPS only) should be included.
- Nitrite Measurement: After incubation, collect 50 μL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
- Add 50 μL of Griess reagent to each well containing the supernatant and incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

- Data Analysis: Calculate the percentage of NO inhibition for each concentration of **(-)-Dihydrocarveol** compared to the LPS-only treated cells. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.



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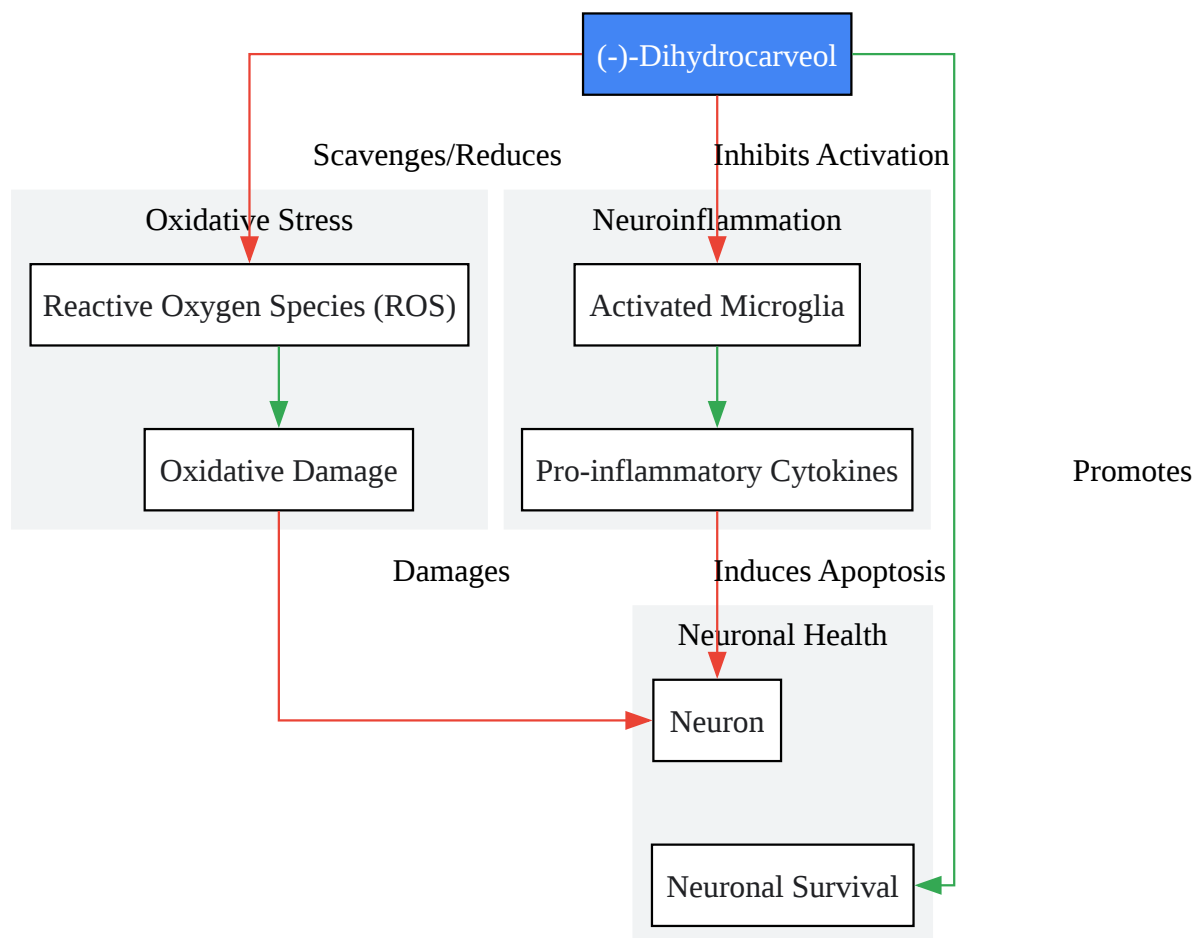
Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.

Insecticidal Activity

(-)-Dihydrocarveol has been reported to possess insecticidal properties, particularly larvicidal activity against various mosquito species. However, specific LC50 values for the pure (-)-enantiomer are not widely documented. The insecticidal potential of essential oils rich in this compound suggests its role as an active component.

Neuroprotective Effects

Emerging research suggests that monoterpenoids, including compounds structurally related to **(-)-Dihydrocarveol**, may exert neuroprotective effects. The proposed mechanisms often involve antioxidant and anti-inflammatory actions within the central nervous system.^{[4][6]} However, specific studies detailing the neuroprotective mechanisms of **(-)-Dihydrocarveol** are limited. Potential pathways that may be influenced by **(-)-Dihydrocarveol**, based on the actions of similar compounds, include the modulation of oxidative stress-related pathways and the inhibition of neuroinflammation. Further investigation is required to elucidate the precise molecular targets and signaling cascades involved in the potential neuroprotective activity of **(-)-Dihydrocarveol**.



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Caption: Putative neuroprotective mechanisms of **(-)-Dihydrocarveol**.

Conclusion

(-)-Dihydrocarveol is a monoterpenoid with a well-defined chemical structure and a range of interesting biological activities. While its application in the flavor and fragrance industry is established, its potential as an antimicrobial, anti-inflammatory, insecticidal, and neuroprotective agent warrants further in-depth investigation. This technical guide has summarized the current knowledge on **(-)-Dihydrocarveol**, highlighting the need for more quantitative data on its biological effects and detailed mechanistic studies. The provided

experimental protocols and diagrams are intended to facilitate future research in these promising areas, ultimately paving the way for the potential development of new therapeutic and agrochemical applications for this versatile natural compound.

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- To cite this document: BenchChem. [(-)-Dihydrocarveol: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028896#dihydrocarveol-literature-review]

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